4-fluoro-N-(4-(3-((4-(furan-2-yl)thiazol-2-yl)amino)-3-oxopropyl)thiazol-2-yl)benzamide
Description
BenchChem offers high-quality 4-fluoro-N-(4-(3-((4-(furan-2-yl)thiazol-2-yl)amino)-3-oxopropyl)thiazol-2-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-fluoro-N-(4-(3-((4-(furan-2-yl)thiazol-2-yl)amino)-3-oxopropyl)thiazol-2-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-fluoro-N-[4-[3-[[4-(furan-2-yl)-1,3-thiazol-2-yl]amino]-3-oxopropyl]-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN4O3S2/c21-13-5-3-12(4-6-13)18(27)25-19-22-14(10-29-19)7-8-17(26)24-20-23-15(11-30-20)16-2-1-9-28-16/h1-6,9-11H,7-8H2,(H,22,25,27)(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRNKHNSQGBTKBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CSC(=N2)NC(=O)CCC3=CSC(=N3)NC(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
4-fluoro-N-(4-(3-((4-(furan-2-yl)thiazol-2-yl)amino)-3-oxopropyl)thiazol-2-yl)benzamide is a thiazole-based compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. The structural complexity of this compound, featuring both thiazole and furan moieties, suggests a multifaceted mechanism of action that warrants detailed investigation.
Anticancer Activity
Research indicates that thiazole derivatives exhibit significant anticancer properties. In particular, compounds similar to 4-fluoro-N-(4-(3-((4-(furan-2-yl)thiazol-2-yl)amino)-3-oxopropyl)thiazol-2-yl)benzamide have shown promising results in various cancer cell lines. For instance:
- Cytotoxicity : Studies have demonstrated that thiazole-containing compounds can induce apoptosis in cancer cells, with IC50 values often lower than standard chemotherapeutics such as doxorubicin. For example, a related compound exhibited an IC50 of 1.98 µg/mL against A431 cells, suggesting high potency .
- Mechanism of Action : The anticancer effects are primarily attributed to the inhibition of key signaling pathways involved in cell proliferation and survival, including the Bcl-2 pathway. Molecular dynamics simulations indicated that certain thiazole derivatives interact with Bcl-2 protein through hydrophobic contacts, enhancing their cytotoxic efficacy .
Antimicrobial Activity
Thiazole derivatives have also been evaluated for their antimicrobial properties:
- Antibacterial Efficacy : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, a related thiazole derivative demonstrated significant antibacterial activity with minimum inhibitory concentrations (MICs) considerably lower than those of conventional antibiotics .
- Mechanism of Action : The antibacterial activity is often linked to the disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth .
Structure-Activity Relationship (SAR)
The biological activity of thiazole compounds can be significantly influenced by their structural features. Key observations include:
| Structural Feature | Effect on Activity |
|---|---|
| Fluorine Substitution | Enhances lipophilicity and potentially bioavailability |
| Furan Moiety | Contributes to increased cytotoxicity against cancer cells |
| Thiazole Ring | Essential for both anticancer and antibacterial activities |
Case Studies
Several studies highlight the biological activity of compounds structurally similar to 4-fluoro-N-(4-(3-((4-(furan-2-yl)thiazol-2-yl)amino)-3-oxopropyl)thiazol-2-yl)benzamide:
- Study on Anticancer Properties : A recent study reported that a thiazole derivative induced apoptosis in MCF7 breast cancer cells with an IC50 value of 25 µM, demonstrating its potential as an effective anticancer agent .
- Antimicrobial Testing : In another investigation, a related thiazole compound exhibited an MIC of 0.015 mg/mL against Staphylococcus aureus, showcasing its potential as an antimicrobial agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
